Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl-
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Overview
Description
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound It consists of multiple amino acids, including glycine, L-cysteine, glycine, L-arginine, L-tryptophan, and L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Electrophiles like alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated peptides.
Scientific Research Applications
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
L-cysteinylglycine: A simpler dipeptide with similar thiol-containing properties.
Glutathione: A tripeptide with antioxidant properties, containing glycine, cysteine, and glutamic acid.
L-cysteinylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl-: A shorter peptide with similar amino acid composition.
Uniqueness
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- is unique due to its extended peptide chain and specific sequence of amino acids
Properties
CAS No. |
849774-60-3 |
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Molecular Formula |
C31H46N12O9S2 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H46N12O9S2/c32-18(14-53)27(49)39-11-24(45)37-10-23(44)38-12-25(46)41-20(6-3-7-35-31(33)34)29(51)42-21(8-16-9-36-19-5-2-1-4-17(16)19)30(52)43-22(15-54)28(50)40-13-26(47)48/h1-2,4-5,9,18,20-22,36,53-54H,3,6-8,10-15,32H2,(H,37,45)(H,38,44)(H,39,49)(H,40,50)(H,41,46)(H,42,51)(H,43,52)(H,47,48)(H4,33,34,35)/t18-,20-,21-,22-/m0/s1 |
InChI Key |
SHQSKHZYTOCOES-QESAQDPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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